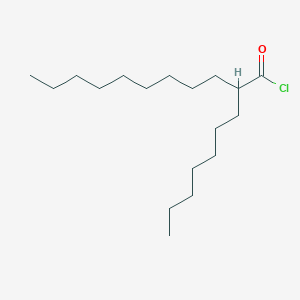![molecular formula C26H31N5 B14445587 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline CAS No. 79118-48-2](/img/structure/B14445587.png)
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and ability to undergo reversible photoisomerization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the nitration of 4-butylaniline to form the corresponding nitro compound, which is then reduced to the amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N,N-diethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and pigment due to its vibrant color and stability. It is also employed in the study of photoisomerization and photochemical reactions.
Biology: Utilized in biological staining and labeling techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo reversible photoisomerization.
Industry: Applied in the manufacturing of textiles, plastics, and coatings as a colorant and stabilizer.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline involves the reversible photoisomerization of the azo group. Upon exposure to light, the compound undergoes a trans-cis isomerization, leading to a change in its molecular structure and properties. This photoisomerization process is utilized in various applications, such as optical data storage and molecular switches. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its azo group and aromatic rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Butylphenyl)diazenyl]phenyl valerate
- (E)-4-[(4-Hexyloxyphenyl)diazenyl]-N-phenyl benzamides
- Tributyltin (IV) 4-[(E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoates
Uniqueness
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline is unique due to its specific structural arrangement, which imparts distinct photochemical properties and stability. Its ability to undergo reversible photoisomerization makes it particularly valuable in applications requiring controlled molecular switching and optical data storage.
Eigenschaften
CAS-Nummer |
79118-48-2 |
|---|---|
Molekularformel |
C26H31N5 |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
4-[[4-[(4-butylphenyl)diazenyl]phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C26H31N5/c1-4-7-8-21-9-11-22(12-10-21)27-28-23-13-15-24(16-14-23)29-30-25-17-19-26(20-18-25)31(5-2)6-3/h9-20H,4-8H2,1-3H3 |
InChI-Schlüssel |
KLQNQFKKSCRIPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


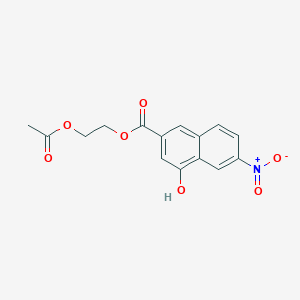
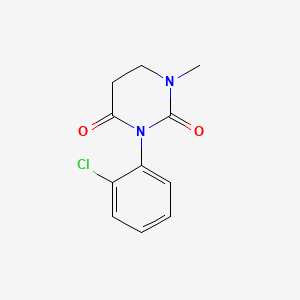
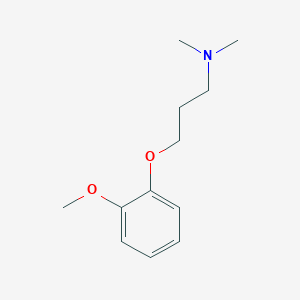

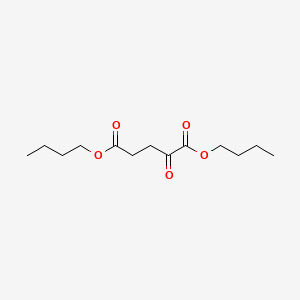
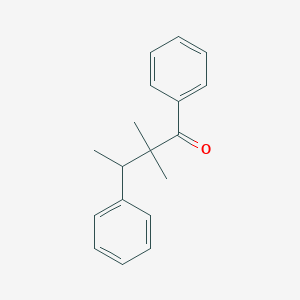
![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
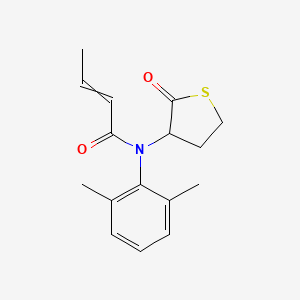
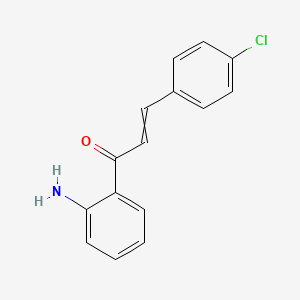
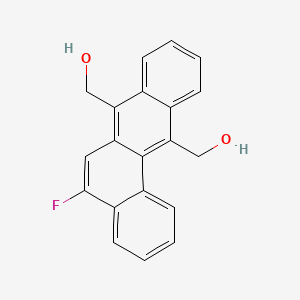
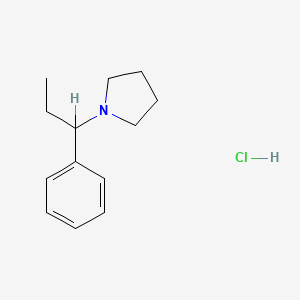
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
